molecular formula C13H26O2S B11093568 Ethyl 3-(octylsulfanyl)propanoate

Ethyl 3-(octylsulfanyl)propanoate

Cat. No.: B11093568
M. Wt: 246.41 g/mol
InChI Key: PCWVHTMJFUFVRU-UHFFFAOYSA-N
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Description

Ethyl 3-(octylsulfanyl)propanoate is a sulfur-containing ester characterized by an octylsulfanyl (C₈H₁₇S-) substituent attached to the β-carbon of the propanoate backbone.

Properties

Molecular Formula

C13H26O2S

Molecular Weight

246.41 g/mol

IUPAC Name

ethyl 3-octylsulfanylpropanoate

InChI

InChI=1S/C13H26O2S/c1-3-5-6-7-8-9-11-16-12-10-13(14)15-4-2/h3-12H2,1-2H3

InChI Key

PCWVHTMJFUFVRU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(octylsulfanyl)propanoate can be synthesized through nucleophilic acyl substitution of an acid chloride with an alcohol. The reaction typically involves the use of a carboxylic acid derivative and an alcohol in the presence of a catalyst. For instance, the reaction of 3-(octylsulfanyl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid can yield this compound .

Industrial Production Methods

Industrial production of esters like this compound often involves Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. This method is favored for its simplicity and efficiency in producing large quantities of esters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(octylsulfanyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 3-(octylsulfanyl)propanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and alcohol. The sulfur group can undergo oxidation, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Key Observations :

  • Sulfur-containing analogs: Ethyl 3-(octylsulfanyl)propanoate shares functional group similarities with Ethyl 3-(methylsulfonyl)propanoate (sulfonyl vs. sulfanyl).
  • Aromatic vs. aliphatic substituents : Derivatives with pyridinyl (e.g., ) or chlorophenyl groups (e.g., ) exhibit π-π stacking or halogen-mediated reactivity, unlike the aliphatic octylsulfanyl group.

Physicochemical Properties

Limited data are available for this compound, but comparisons can be drawn:

  • Hydrophobicity: The octylsulfanyl group likely increases logP (octanol-water partition coefficient) compared to shorter-chain derivatives like Ethyl 3-(methylsulfonyl)propanoate. This property may enhance its utility in lipid-soluble formulations .
  • Thermal Stability: Sulfur-containing esters generally exhibit moderate thermal stability. For example, Ethyl 3-(methylsulfonyl)propanoate requires controlled storage conditions to prevent decomposition .

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